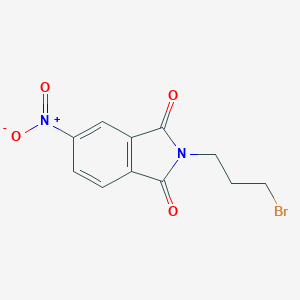

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

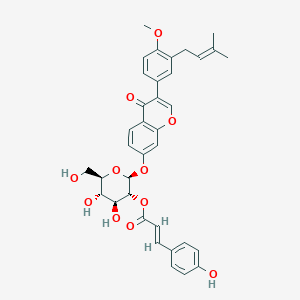

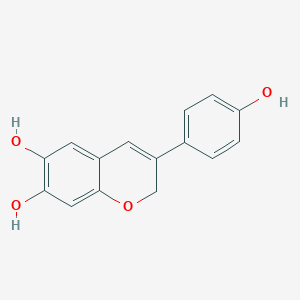

The compound 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a derivative of 5-nitroisoindoline-1,3-dione, which is a class of compounds known for their interesting biological activities. These compounds have been used as starting materials and intermediates for the synthesis of various pharmacophores and alkaloids. The presence of a nitro group and a bromopropyl substituent suggests potential reactivity and usefulness in further chemical modifications for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an isobenzofuran dione with an amine in the presence of a base, as seen in the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione . This method could potentially be adapted for the synthesis of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione by using the appropriate amine and bromoalkylating agents under similar conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-2-ethylisoindoline-1,3-dione, has been determined by X-ray crystallography, revealing bond lengths and angles close to those of other related compounds . The structure is typically stabilized by weak hydrogen bonds. For 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione, similar structural analyses would be necessary to determine the exact arrangement of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

The nitro group in 5-nitroisoindoline-1,3-dione derivatives is a reactive functional group that can undergo various chemical reactions. For instance, it can be reduced or participate in condensation reactions to form thiosemicarbazones, as seen in the synthesis of 5-nitroindole-2,3-dione derivatives . The bromopropyl group in 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione could also undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione would likely be influenced by its functional groups. The nitro group is known to be electro-reducible, and its reduction is pH-dependent, which could be utilized in analytical methods such as polarography . The bromine atom adds significant molecular weight and could affect the compound's solubility and reactivity. The compound's crystal structure and stability can be assessed through X-ray crystallography and other analytical techniques, as demonstrated for related compounds .

科学的研究の応用

Literature Review on Similar Compounds

Safety and Environmental Impact

A literature review of 2-Bromo-2-Nitropropane-1,3-Diol (BNPD) reaffirmed its safety as a cosmetic ingredient at certain concentrations, except under conditions leading to nitrosamines or nitrosamides formation. This ingredient might contribute to endogenous formation of nitrosamines when absorbed by humans, indicating a need for caution in its use due to potential health impacts (International Journal of Toxicology, 1984).

Herbicide Efficiency and Environmental Fate

Mesotrione, a structurally different but functionally relevant compound, has been reviewed for its efficiency, environmental fate, and safety of use in agriculture. It is highlighted for its favorable toxicological profile, rapid degradation by soil microorganisms, and negligible risk to humans and non-target organisms, supporting its continued application under current environmental standards (Clean-soil Air Water, 2017).

Medicinal Chemistry and Drug Discovery

The importance of hydantoin and its derivatives in medicinal chemistry is underscored through their diverse biological and pharmacological activities. Hydantoins serve as key scaffolds in the development of therapeutic agents, highlighting the potential of structural analogs in drug discovery and development (International Journal of Scholarly Research in Biology and Pharmacy, 2023).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-bromopropyl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVGOTODDUSCCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370838 |

Source

|

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione | |

CAS RN |

140715-56-6 |

Source

|

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)

![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)